molecular formula C11H12N2O2 B009178 7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol CAS No. 100449-01-2

7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol

Cat. No.: B009178
CAS No.: 100449-01-2
M. Wt: 204.22 g/mol
InChI Key: YRRIOBDKLCQYEK-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a bicyclo[4.2.0]octa-1,3,5-triene core, which is a fused ring system containing both cyclohexene and cyclobutene rings. The compound also features a diol group at positions 2 and 3, and a 4,5-dihydro-1H-imidazol-2-yl substituent at position 7. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. This is followed by functional group transformations to introduce the diol and imidazolyl groups. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The imidazolyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the imidazolyl group can produce amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, while the imidazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the diol and imidazolyl groups, making it less reactive.

    Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol: Lacks the imidazolyl group, affecting its biological activity.

    Bicyclo[4.2.0]octa-1,3,5-triene-7-(4,5-dihydro-1H-imidazol-2-yl): Lacks the diol groups, impacting its chemical reactivity.

Uniqueness

The presence of both diol and imidazolyl groups in Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-(4,5-dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1(6),2,4-triene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-9-2-1-6-7(10(9)15)5-8(6)11-12-3-4-13-11/h1-2,8,14-15H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRIOBDKLCQYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC3=C2C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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